2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound that features a bromine atom, a naphthyl group, and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, including the formation of the bicyclic heptane core, introduction of the bromine atom, and attachment of the naphthyl group. Common synthetic routes may involve:
Formation of the bicyclic heptane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Attachment of the naphthyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The naphthyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and naphthyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide: Lacks the naphthyl group, which may result in different reactivity and applications.
4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide:
Uniqueness
The presence of both the bromine atom and the naphthyl group in 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[221]heptane-1-carboxamide makes it unique
Properties
IUPAC Name |
2-bromo-4,7,7-trimethyl-N-naphthalen-1-yl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO2/c1-19(2)20(3)11-12-21(19,16(22)17(20)24)18(25)23-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16H,11-12H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVYBORRHNCPOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC4=CC=CC=C43)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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